molecular formula C16H16ClN3O2 B3242776 JAK3 Inhibitor, Negative Control CAS No. 153437-07-1

JAK3 Inhibitor, Negative Control

Numéro de catalogue: B3242776
Numéro CAS: 153437-07-1
Poids moléculaire: 317.77 g/mol
Clé InChI: JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The "JAK3 Inhibitor, Negative Control" (Catalog No. 420112) is a non-functional analog designed to serve as a critical experimental control in studies evaluating JAK3 inhibitors. This compound shares structural similarities with active JAK3 inhibitors but lacks inhibitory activity against JAK3, ensuring that observed effects in assays are specific to the active compound . Its primary role is to validate assay specificity, rule out off-target effects, and confirm that observed biological responses are due to JAK3 inhibition rather than non-specific interactions. The compound has a purity of ≥92% by HPLC, ensuring reliability in experimental settings .

Propriétés

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDRXNJUOHNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Janus kinase 3 inhibitors typically involves the construction of a pyrrolopyrimidine scaffold, which binds to the same region of the Janus kinases as purine of the ATP binds . Another ring system used in Janus kinase 3 inhibitor derivatives is 1H-pyrrolo[2,3-b]pyridine, which mimics the pyrrolopyrimidine scaffold . The synthetic routes often involve multiple steps, including the formation of key intermediates and the final coupling reactions under specific conditions.

Industrial Production Methods

Industrial production methods for Janus kinase 3 inhibitors involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to produce the inhibitors on a commercial scale.

Analyse Des Réactions Chimiques

Pyrogallin: ATP-Competitive Inhibition

Chemical Interaction :

  • Forms hydrogen bonds with Glu903 and Leu905 in JAK3's ATP-binding pocket via its hydroxyl groups, mimicking ATP interactions .

  • Structural similarity to ATP enables competitive inhibition without covalent modification .

Functional Data :

ParameterValue
IC₅₀ (JAK3)Not explicitly quantified
SelectivityATP-competitive, no JAK1/2 inhibition observed
Cellular ImpactReduces JAK3-mediated STAT phosphorylation in T-cells

PRN371: Covalent Irreversible Inhibitor

Chemical Reaction :

  • Covalently binds to JAK3's Cys909 residue through a Michael addition reaction, irreversibly blocking ATP binding .

  • Pyrazolopyrimidine scaffold stabilizes interactions with Leu905 and Leu956 via hydrogen bonding .

Key Findings :

ParameterValue
IC₅₀ (JAK3)0.1 nM (ATP = 1.43 μM)
Selectivity>920-fold over JAK1/2/TYK2
Cellular ImpactSuppresses STAT3/5 phosphorylation, induces apoptosis in NK/T-cell lymphoma

Washout Assay :

  • Sustained inhibition of STAT5 phosphorylation for >4 hours post-washout, confirming irreversible binding .

EP009: Non-ATP-Competitive Inhibitor

Mechanism :

  • Inhibits JAK3 via a novel allosteric mechanism unrelated to ATP competition .

  • Cyclododecanone ring structure critical for activity; modifications at C2/C12 reduce efficacy .

Functional Data :

ParameterValue
IC₅₀ (JAK3)~10–20 μM (cellular assay)
SelectivityNo inhibition of JAK2 at 50 μM
Cellular ImpactReduces IL-2-dependent T-cell viability (LD₅₀ = 5.0 μM)

Z583: Highly Selective Covalent Inhibitor

Chemical Reaction :

  • Irreversibly alkylates Cys909 via acrylamide warhead, confirmed by LC-MS/MS .

  • Stabilizes inactive JAK3 conformation through interactions with Leu828 and Val836 .

Key Findings :

ParameterValue
IC₅₀ (JAK3)0.1 nM (1.43 μM ATP)
Selectivity>4,500-fold over JAK1/2
In Vivo Efficacy3 mg/kg (oral) blocks RA inflammation in mice

Cytokine Specificity :

  • Inhibits γc cytokines (IL-2, IL-4, IL-15) but spares JAK2-dependent erythropoietin signaling .

Natural Product Inhibitors

Identified Compounds :

  • Cryptotanshinone , Icaritin , and Indirubin inhibit JAK3 (IC₅₀ < 10 μM) via ATP-competitive mechanisms .

  • Molecular docking shows interactions with JAK3’s hinge region (e.g., Leu905, Val836) .

Functional Validation :

  • Suppress STAT5 transactivation in HEK293 cells .

Tofacitinib (Pan-JAK Control)

Role as Comparator :

  • Broad JAK1/2/3 inhibitor (IC₅₀ = 1–50 nM), often used to benchmark selectivity of JAK3-specific agents .

  • Rapidly reversible binding contrasts with covalent inhibitors like Z583 .

Applications De Recherche Scientifique

Autoimmune Diseases

JAK3 inhibitors have shown promise in treating autoimmune diseases by selectively targeting pathways that contribute to inflammation without broadly suppressing the immune system. For instance, Z583, a selective JAK3 inhibitor, demonstrated significant efficacy in reducing inflammatory responses in rheumatoid arthritis models while sparing hematopoiesis .

Case Study: Rheumatoid Arthritis

  • Study Design : Animal models were treated with Z583.
  • Findings : The treatment resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores for arthritis .

Cancer Immunotherapy

Recent studies indicate that low-dose JAK3 inhibitors can enhance T-cell responses against tumors. A study using PF-06651600 (a JAK3 inhibitor) revealed that chronic low-dose administration improved T-cell immunity and reduced tumor burden in mouse models of solid tumors .

Case Study: Solid Tumors

  • Study Design : Mice were treated with low-dose PF-06651600 alongside vaccine strategies.
  • Findings : There was a significant decrease in tumor load compared to controls, highlighting the potential for combining JAK3 inhibition with immunotherapy .

Glioblastoma Multiforme (GBM)

JAK3 inhibitors have also been investigated for their effects on GBM. Research indicated that these inhibitors could effectively block GBM cell proliferation and promote differentiation into neuronal cells, thereby reducing tumor stemness characteristics .

Case Study: GBM Treatment

  • Study Design : U87 and U251 GBM cell lines were treated with JAK3 inhibitors.
  • Findings : The treatment led to a marked reduction in neurosphere formation and cell growth, suggesting therapeutic potential for GBM management .

Comparative Efficacy of JAK3 Inhibitors

A comparative analysis of various JAK3 inhibitors highlights their selectivity and potency:

Inhibitor IC50 (nM) Selectivity Application Area
Z5830.1>100-fold over other JAKsAutoimmune diseases
PF-066516001.5Specific to JAK3Cancer immunotherapy
WHI-P258>300Negative controlResearch control

Comparaison Avec Des Composés Similaires

Research Findings and Clinical Relevance

Preclinical Data

  • Therapeutic Candidates :
    • RB1 : Reduced arthritic symptoms in CIA mice without hematologic side effects, unlike Tofacitinib .
    • JAK3 Inhibitor VI : Suppressed NSCLC proliferation (NCI-H1975 cells) but had minimal effects on WT EGFR-expressing cells (A431, IC50 >10 μM) .

Limitations and Controversies

  • Selectivity Validation : Some JAK3 inhibitors (e.g., R348) show ambiguous isoform specificity due to overlapping JAK1/3 signaling in γc cytokine receptors .
  • Off-Target Risks : JAK3 Inhibitor VI’s EGFR T790M activity complicates its use in JAK3-focused studies, necessitating careful experimental design .

Activité Biologique

Janus kinase 3 (JAK3) is a critical component of the JAK/STAT signaling pathway, primarily involved in immune regulation and hematopoiesis. The biological activity of JAK3 inhibitors, including negative controls, is essential for understanding their therapeutic potential and specificity. This article reviews the biological activity of JAK3 inhibitors, particularly focusing on their mechanisms, efficacy, and implications in various diseases.

Overview of JAK3 and Its Role

JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through several interleukin (IL) receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These receptors utilize the common gamma chain (γc) for signal transduction. The absence of JAK3 leads to severe combined immunodeficiency due to impaired lymphocyte development .

JAK3 inhibitors function by blocking the phosphorylation activity of the JAK family kinases, thereby preventing the activation of downstream STAT proteins. This inhibition can lead to reduced proliferation and survival of immune cells that rely on JAK3-mediated signaling. For instance, PRN371 has demonstrated potent inhibition of JAK3 activity with an IC50 value of 99 nM against IL-2-stimulated signaling in human peripheral blood mononuclear cells (PBMCs) .

Case Study 1: Cancer

In glioblastoma models, selective JAK3 inhibitors like WHI-P131 and PF-956980 have shown significant inhibition of cell proliferation without inducing cell death. After 48 hours of treatment, metabolic assays indicated that treated cells maintained metabolic fitness comparable to untreated controls . This suggests that the observed effects are due to direct inhibition of proliferation rather than cytotoxicity.

InhibitorIC50 (nM)Cell LineEffect on Proliferation
PRN37199PBMCsSignificant inhibition
WHI-P131-U87 GlioblastomaSignificant inhibition
PF-956980-U251 GlioblastomaSignificant inhibition

Case Study 2: Autoimmune Disorders

In models of rheumatoid arthritis, JAK3 inhibitors have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and IL-17. This mechanism is crucial for managing autoimmune conditions where excessive immune activation leads to tissue damage .

Specificity and Selectivity

The specificity of JAK3 inhibitors is vital for minimizing off-target effects. For example, PF-956980 exhibits nanomolar potency exclusively against JAK3 while showing minimal activity against other kinases, making it a valuable candidate for therapeutic applications . In contrast, compounds like tofacitinib inhibit multiple JAK family members indiscriminately, which may lead to broader side effects .

Research Findings on Negative Controls

Negative controls in studies involving JAK3 inhibitors are essential for establishing baseline activity and assessing the specificity of the inhibitors. These controls often include vehicle treatments or non-selective kinase inhibitors that do not target JAK3 specifically. The results from these controls help validate the efficacy observed with selective JAK3 inhibitors.

Q & A

Q. What is the primary role of a JAK3 Inhibitor, Negative Control in kinase profiling experiments?

The this compound is used to validate assay specificity by confirming that observed effects in experimental setups are due to JAK3 inhibition and not off-target interactions or assay artifacts. For example, in HTRF-based kinase profiling (a robust method for large-scale screening), the negative control should exhibit no inhibitory activity against JAK3 or other kinases within the tested concentration range. Researchers must parallel-test active JAK3 inhibitors (e.g., FM-381, IC50 = 127 pM) with the negative control to distinguish target-specific effects .

Q. How should researchers validate the purity and structural integrity of a this compound?

Validation requires high-performance liquid chromatography (HPLC) to confirm purity (≥92% by HPLC) and mass spectrometry to verify molecular weight (e.g., 383.4 g/mol for some variants). Structural integrity can be further confirmed via nuclear magnetic resonance (NMR) or X-ray crystallography, particularly if the negative control is a structural analog (e.g., FM-479, an inactive analog of FM-381) .

Q. What experimental conditions are critical when using a this compound in cell-based assays?

Key considerations include:

  • Cell permeability : Ensure the negative control is cell-permeable if used in live-cell assays (e.g., STAT5 phosphorylation studies).
  • Concentration range : Use concentrations equivalent to active inhibitors (e.g., 100–300 nM for FM-381 analogs) to rule out nonspecific cytotoxicity.
  • Assay controls : Include untreated cells and a positive control (e.g., PMA/ionomycin for NK cell activation) to benchmark results .

Advanced Research Questions

Q. How can researchers address unexpected inhibitory activity observed in a this compound?

Unexpected activity may arise from batch variability, degradation, or off-target binding. Mitigation strategies include:

  • Off-target screening : Profile the negative control against a kinase panel (e.g., 100+ kinases) to rule out cross-reactivity.
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR binding assays vs. HTRF enzymatic assays).
  • Structural analysis : Compare the negative control’s binding mode (e.g., via molecular docking) to active inhibitors. For example, JAK3’s Cys-909 residue is critical for covalent inhibitors like PF-06651600; the negative control should lack interactions with this residue .

Q. How should conflicting data between in vitro and in vivo studies involving JAK3 Inhibitor, Negative Controls be resolved?

Conflicts may stem from differences in pharmacokinetics (e.g., metabolism in vivo) or microenvironmental factors (e.g., cytokine interplay). To resolve discrepancies:

  • Pharmacokinetic profiling : Measure plasma stability and tissue distribution of the negative control.
  • Immune cell subset analysis : In vivo studies (e.g., SIV-infected macaques) showed that JAK3 inhibitors can selectively deplete NK cells, which may indirectly affect viral load. Use flow cytometry to track immune cell populations alongside inhibitor activity .
  • Dose-response correlation : Ensure in vivo doses align with in vitro IC50 values adjusted for bioavailability .

Q. What methodologies are recommended for analyzing the selectivity of a this compound across JAK isoforms?

Use isoform-specific assays:

  • Kinase inhibition profiling : Compare the negative control’s activity against JAK1, JAK2, and TYK2 using recombinant kinases. For example, FM-479 shows >400-fold selectivity for JAK3 over JAK1/JAK2 .
  • Structural docking : Analyze interactions with isoform-specific residues (e.g., JAK3’s Cys-909 vs. JAK1’s Leu-959). Tools like AutoDock Vina can predict binding energies (e.g., FsE binds JAK3 with ΔG = −9.6 kcal/mol vs. −8.2 kcal/mol for tofacitinib) .

Q. How can researchers design a study to investigate the role of JAK3-negative controls in STAT signaling pathways?

  • Knockout models : Use JAK3-deficient cell lines (e.g., NK-92) to isolate STAT5 phosphorylation effects.
  • Time-course experiments : Measure STAT activation at multiple timepoints post-inhibitor treatment to differentiate transient vs. sustained effects.
  • Multiplex cytokine profiling : Link inhibitor activity to downstream cytokine secretion (e.g., IL-2, IFN-γ) using Luminex assays .

Methodological Best Practices

  • Batch documentation : Record lot numbers and purity certificates for reproducibility .
  • Data normalization : Express results as fold-change relative to the negative control to minimize plate-to-plate variability .
  • Ethical reporting : Disclose all experimental parameters (e.g., sample size, statistical tests) per guidelines like the Nature Research Reporting Summary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK3 Inhibitor, Negative Control
Reactant of Route 2
Reactant of Route 2
JAK3 Inhibitor, Negative Control

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.